![molecular formula C23H40N2O7 B13657096 Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by a bicyclic nonyne core and a pentaoxaheptadecyl chain, making it a valuable reagent in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic nonyne core. This can be achieved through a series of cyclization reactions, followed by functionalization to introduce the desired substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the pentaoxaheptadecyl chain.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry and other synthetic processes.
Biology: Employed in the functionalization of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrogels and polymer coatings
Mecanismo De Acción
The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This allows it to form stable triazole linkages with azide-functionalized compounds or biomolecules without the need for a copper catalyst . The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound and the specific conditions under which the reactions occur.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate
- Bicyclo[6.1.0]non-4-yn-9-ylmethyl Succinimidyl Carbonate
Uniqueness
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is unique due to its combination of a bicyclic nonyne core and a pentaoxaheptadecyl chain. This structure provides it with distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C23H40N2O7 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H40N2O7/c24-7-9-27-11-13-29-15-17-31-18-16-30-14-12-28-10-8-25-23(26)32-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19,24H2,(H,25,26) |
Clave InChI |
SDTGWJRQARVBBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


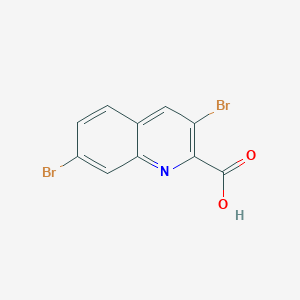
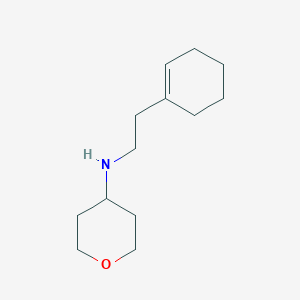
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
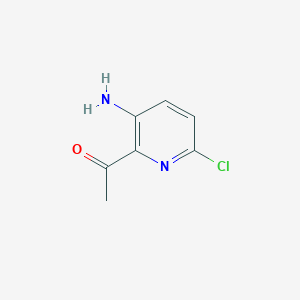
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
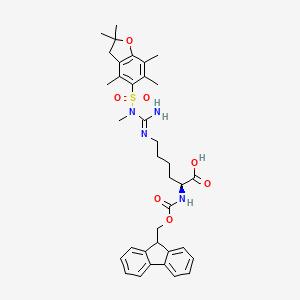
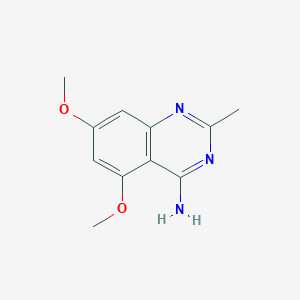
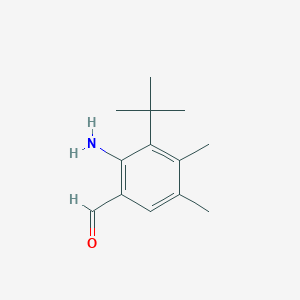
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)

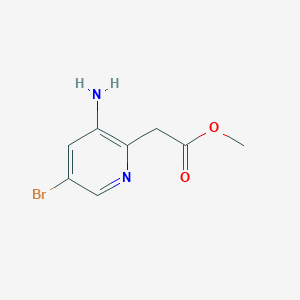
![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
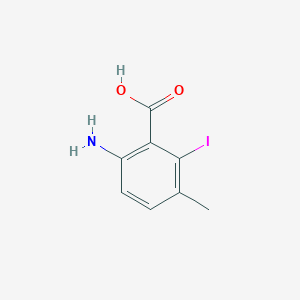
![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
